molecular formula C12H12N2O4S B12316297 (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid

(2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12316297
M. Wt: 280.30 g/mol
InChI Key: DFMRRKMOBGGDLK-VIFPVBQESA-N
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Description

(2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid: is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.

    Introduction of the Pyrrolidine Ring: The benzothiazole intermediate is then reacted with a suitable pyrrolidine derivative under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

    Diethyl malonate: Used in organic synthesis and has similar structural features.

    Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.

Uniqueness:

  • The unique combination of the benzothiazole and pyrrolidine rings in (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

(2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16)/t9-/m0/s1

InChI Key

DFMRRKMOBGGDLK-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O

Origin of Product

United States

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